molecular formula C19H17N B1148935 2,3-di(p-tolyl)pyridine CAS No. 181883-10-3

2,3-di(p-tolyl)pyridine

Cat. No.: B1148935
CAS No.: 181883-10-3
M. Wt: 259
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di(p-tolyl)pyridine is a substituted pyridine derivative featuring two p-tolyl (4-methylphenyl) groups at the 2- and 3-positions of the pyridine ring. This substitution pattern introduces steric and electronic effects that distinguish it from other positional isomers, such as 2,6-di(p-tolyl)pyridine.

Properties

CAS No.

181883-10-3

Molecular Formula

C19H17N

Molecular Weight

259

Synonyms

2,3-di(p-tolyl)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2,6-Di(p-tolyl)pyridine (PT-CH3)

Structural Differences :

  • 2,6-Di(p-tolyl)pyridine (PT-CH3) : Para-substitution on the pyridine ring results in a linear, symmetric structure with extended conjugation, enhancing fluorescence properties .

Physicochemical and Functional Properties :

Property 2,3-Di(p-tolyl)pyridine (Inferred) 2,6-Di(p-tolyl)pyridine (PT-CH3)
Symmetry Low (asymmetric) High (C₂-symmetric)
Conjugation Pathway Limited due to adjacent substitution Extended conjugation across the pyridine ring
Fluorescence Likely weaker emission Strong fluorescence (λem ≈ 450 nm)
Applications Potential catalysis or medicinal chemistry Fluorescent sensors for polymerization

Mono-Substituted Analogs: 2-(p-Tolyl)pyridine

Structural Comparison :

  • 2-(p-Tolyl)pyridine : A single p-tolyl group at the 2-position, used as a ligand in polymerization catalysts (e.g., copper-mediated systems) .

Functional Differences :

  • Catalytic Efficiency: Mono-substituted analogs show moderate activity in polymer synthesis, while di-substituted derivatives could improve stability or selectivity due to increased steric effects.

Bioactive Pyridine Derivatives with p-Tolyl Groups

Examples :

  • 2-Oxo-1-(p-tolyl)pyridine (): Exhibits weak anticancer activity (IC50 > 20 μM against MCF-7 cells), suggesting that substitution position critically impacts bioactivity.
  • Thiazolo[3,2-a]pyridine-3-carboxamide (): A p-tolyl-substituted derivative with optimized pharmacokinetics due to methyl sulfonamide groups.

Key Observations :

  • Position-Dependent Activity : Adjacent substitution (2,3) may hinder interactions with biological targets compared to para-substituted analogs.
  • Electron-Donating Effects : p-Tolyl groups improve membrane permeability but may reduce electrophilic reactivity required for covalent binding.

Fluorescent Diphenylpyridine Derivatives

Comparative Analysis :
evaluates eight 2,6-diphenylpyridine derivatives with varying substituents (e.g., -OCH3, -CN, -CF3). Key findings:

  • Electron-Withdrawing Groups (e.g., -CN, -CF3): Red-shift emission wavelengths due to extended conjugation.
  • Electron-Donating Groups (e.g., -CH3): Enhance fluorescence intensity but limit Stokes shifts.

Inference for this compound :

  • The asymmetric 2,3-substitution likely disrupts conjugation, resulting in weaker fluorescence compared to 2,6-analogs. However, steric effects might improve selectivity in sensor applications.

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